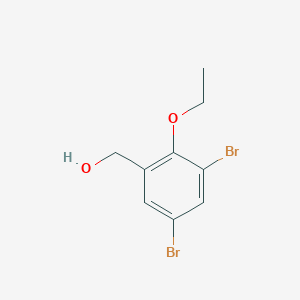
(3,5-Dibromo-2-ethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dibromo-2-ethoxyphenyl)methanol is an organic compound with the molecular formula C9H10Br2O2 and a molecular weight of 309.98 g/mol It is a derivative of phenol, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions, an ethoxy group at the 2 position, and a methanol group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromo-2-ethoxyphenyl)methanol typically involves the bromination of 2-ethoxyphenol followed by the introduction of a methanol group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dibromo-2-ethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include (3,5-Dibromo-2-ethoxyphenyl)formaldehyde or (3,5-Dibromo-2-ethoxyphenyl)carboxylic acid.
Reduction: The major product is 2-ethoxyphenylmethanol.
Substitution: The major products depend on the nucleophile used, such as (3,5-Diamino-2-ethoxyphenyl)methanol or (3,5-Dinitro-2-ethoxyphenyl)methanol.
Applications De Recherche Scientifique
(3,5-Dibromo-2-ethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other brominated compounds.
Mécanisme D'action
The mechanism by which (3,5-Dibromo-2-ethoxyphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The bromine atoms and the ethoxy group play crucial roles in the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-Dibromo-4-ethoxyphenyl)methanol: Similar in structure but with the ethoxy group at the 4 position instead of the 2 position.
(3,5-Dibromo-2-methoxyphenyl)methanol: Similar but with a methoxy group instead of an ethoxy group.
(3,5-Dibromo-2-ethoxybenzyl alcohol): Similar but with a benzyl alcohol group instead of a methanol group.
Uniqueness
(3,5-Dibromo-2-ethoxyphenyl)methanol is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine atoms and the ethoxy group at specific positions on the phenyl ring provides distinct properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C9H10Br2O2 |
|---|---|
Poids moléculaire |
309.98 g/mol |
Nom IUPAC |
(3,5-dibromo-2-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10Br2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4,12H,2,5H2,1H3 |
Clé InChI |
BUQCDKXCJRBBJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)


![3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14773391.png)
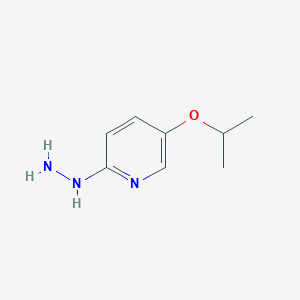

![Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14773401.png)
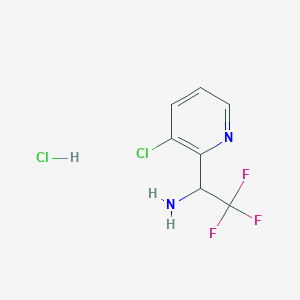
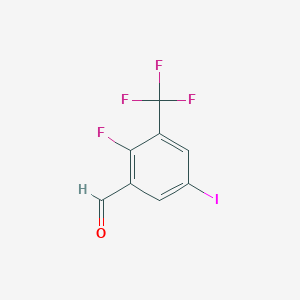
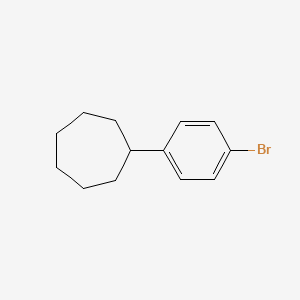
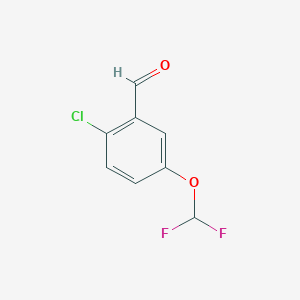
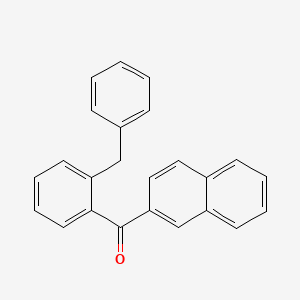
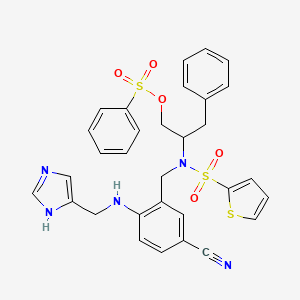
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14773450.png)
